Cas no 926227-69-2 (Acetamide, 2-[4-(aminomethyl)phenoxy]-N-methyl-)
![Acetamide, 2-[4-(aminomethyl)phenoxy]-N-methyl- structure](https://pt.kuujia.com/scimg/cas/926227-69-2x500.png)
926227-69-2 structure
Nome do Produto:Acetamide, 2-[4-(aminomethyl)phenoxy]-N-methyl-
N.o CAS:926227-69-2
MF:C10H14N2O2
MW:194.230362415314
CID:5233004
Acetamide, 2-[4-(aminomethyl)phenoxy]-N-methyl- Propriedades químicas e físicas
Nomes e Identificadores
-
- Acetamide, 2-[4-(aminomethyl)phenoxy]-N-methyl-
-
- Inchi: 1S/C10H14N2O2/c1-12-10(13)7-14-9-4-2-8(6-11)3-5-9/h2-5H,6-7,11H2,1H3,(H,12,13)
- Chave InChI: FHHCAEQUMYZSAV-UHFFFAOYSA-N
- SMILES: C(NC)(=O)COC1=CC=C(CN)C=C1
Acetamide, 2-[4-(aminomethyl)phenoxy]-N-methyl- Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-50583-0.1g |
2-[4-(aminomethyl)phenoxy]-N-methylacetamide |
926227-69-2 | 95% | 0.1g |
$83.0 | 2023-02-10 | |
1PlusChem | 1P019WM2-50mg |
2-[4-(aminomethyl)phenoxy]-N-methylacetamide |
926227-69-2 | 95% | 50mg |
$124.00 | 2024-04-20 | |
Aaron | AR019WUE-1g |
2-[4-(aminomethyl)phenoxy]-N-methylacetamide |
926227-69-2 | 95% | 1g |
$457.00 | 2025-03-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2045439-5g |
2-(4-(Aminomethyl)phenoxy)-N-methylacetamide |
926227-69-2 | 5g |
¥7633.00 | 2024-04-25 | ||
Aaron | AR019WUE-100mg |
2-[4-(aminomethyl)phenoxy]-N-methylacetamide |
926227-69-2 | 95% | 100mg |
$140.00 | 2025-02-14 | |
Aaron | AR019WUE-5g |
2-[4-(aminomethyl)phenoxy]-N-methylacetamide |
926227-69-2 | 95% | 5g |
$1274.00 | 2023-12-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2045439-1g |
2-(4-(Aminomethyl)phenoxy)-N-methylacetamide |
926227-69-2 | 1g |
¥2625.00 | 2024-04-25 | ||
1PlusChem | 1P019WM2-2.5g |
2-[4-(aminomethyl)phenoxy]-N-methylacetamide |
926227-69-2 | 95% | 2.5g |
$821.00 | 2024-04-20 | |
1PlusChem | 1P019WM2-1g |
2-[4-(aminomethyl)phenoxy]-N-methylacetamide |
926227-69-2 | 95% | 1g |
$450.00 | 2024-04-20 | |
Enamine | EN300-50583-2.5g |
2-[4-(aminomethyl)phenoxy]-N-methylacetamide |
926227-69-2 | 95% | 2.5g |
$614.0 | 2023-02-10 |
Acetamide, 2-[4-(aminomethyl)phenoxy]-N-methyl- Literatura Relacionada
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
926227-69-2 (Acetamide, 2-[4-(aminomethyl)phenoxy]-N-methyl-) Produtos relacionados
- 1392467-08-1(5-(tert-butoxy)pyridine-2-carbonitrile)
- 2113645-01-3(ethyl 5-amino-1,4-di-tert-butyl-1H-pyrazole-3-carboxylate)
- 1806392-58-4(Ethyl 3-(difluoromethoxy)-5-(3-ethoxy-3-oxopropyl)benzoate)
- 1486834-84-7(2-methoxynonan-1-amine)
- 27561-50-8(1-Bromo-2-(bromomethyl)-4-methylbenzene)
- 392308-24-6(N-cyclopentyl-2-methoxyacetamide)
- 1055881-32-7(4-(3,5-Dichlorophenyl)-3-nitropyridine)
- 109240-30-4(1-(4-bromophenyl)cyclopropan-1-ol)
- 866895-78-5(8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-1,4dioxino2,3-gquinoline)
- 1956382-06-1(1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:926227-69-2)Acetamide, 2-[4-(aminomethyl)phenoxy]-N-methyl-

Pureza:99%/99%
Quantidade:1g/5g
Preço ($):230.0/667.0